2-(Pyrrolidin-1-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Description
Chemical Structure and Key Features
2-(Pyrrolidin-1-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS: 2213446-70-7) is a benzaldehyde derivative featuring two distinct substituents: a pyrrolidine group at position 2 and a pinacol boronate ester at position 4. This combination of functional groups confers dual reactivity: the aldehyde enables condensation or nucleophilic addition reactions, while the boronate ester facilitates Suzuki-Miyaura cross-coupling reactions . The compound is synthesized via nucleophilic aromatic substitution, as demonstrated in protocols for analogous 2-pyrrolidin-1-yl-benzaldehydes, where fluorobenzaldehyde reacts with pyrrolidine under basic conditions .
Properties
Molecular Formula |
C17H24BNO3 |
|---|---|
Molecular Weight |
301.2 g/mol |
IUPAC Name |
2-pyrrolidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
InChI |
InChI=1S/C17H24BNO3/c1-16(2)17(3,4)22-18(21-16)14-7-8-15(13(11-14)12-20)19-9-5-6-10-19/h7-8,11-12H,5-6,9-10H2,1-4H3 |
InChI Key |
RCWITILFSYMCAD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCCC3)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative is coupled with a halogenated benzaldehyde in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyrrolidine and dioxaborolane groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Pyrrolidin-1-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring and dioxaborolane group can form stable complexes with various biomolecules, influencing their function and activity. The aldehyde group can also participate in covalent bonding with nucleophilic sites on proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Analogs
Example : 2-(Pyrrolidin-1-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 933986-97-1)
- Molecular Formula : C₁₅H₂₃BN₂O₂
- Molecular Weight : 274.17 g/mol .
- Key Differences: Replaces the benzene ring with pyridine, introducing a nitrogen atom that alters electronic properties (pyridine is electron-deficient, enhancing boronate reactivity in cross-couplings).
- Applications : Used in TRK kinase inhibitor synthesis (e.g., derivatives in ) due to pyridine’s affinity for metal coordination .
Methoxy-Substituted Benzaldehyde Analogs
Example : 2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS: 866546-13-6)
- Molecular Formula : C₁₄H₁₉BO₄
- Molecular Weight : 261.10 g/mol (calculated).
- Key Differences :
Heterocyclic Boronate Esters
Example : 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole (CAS: 837392-66-2)
Suzuki-Miyaura Cross-Coupling
The pinacol boronate ester in the target compound enables coupling with aryl halides or triflates. For example:
- Reaction Efficiency : Comparable to pyridine analogs (e.g., CAS 933986-97-1) but slower than methoxy-substituted derivatives due to steric hindrance from pyrrolidine .
- Yield : Typically 70–85% in model reactions with 4-bromotoluene .
Aldehyde Reactivity
The aldehyde group undergoes condensation reactions, as seen in , where similar aldehydes form thiazolo-pyrimidine derivatives. For instance:
Data Tables
Table 1: Structural and Physical Comparison
Table 2: Reactivity in Suzuki-Miyaura Coupling
| Compound | Coupling Partner | Yield (%) | Reference |
|---|---|---|---|
| This compound | 4-Bromotoluene | 78 | |
| 2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | 4-Bromotoluene | 85 |
Biological Activity
2-(Pyrrolidin-1-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, also known by its CAS number 933986-97-1, is a compound that has garnered attention in various fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 274.17 g/mol. It is characterized by the presence of a pyrrolidine ring and a dioxaborolane moiety, which are crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound primarily revolves around its role as a potential kinase inhibitor. Kinases are critical enzymes involved in various cellular processes, including signal transduction and cell division. Dysregulation of kinase activity is linked to numerous diseases, including cancer.
Research indicates that compounds similar to this compound can act as inhibitors of specific kinases. For instance, the compound may inhibit receptor tyrosine kinases (RTKs), which play significant roles in tumor growth and progression. The inhibition mechanism typically involves binding to the ATP-binding pocket of the kinase, thereby preventing substrate phosphorylation.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds with similar structures. Notable findings include:
- Inhibition of Cancer Cell Proliferation : A study demonstrated that compounds with dioxaborolane structures exhibited significant inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumor growth .
- Selectivity for Kinases : Research has shown that certain derivatives can selectively inhibit kinases like EGFR (Epidermal Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor), which are often overexpressed in cancers .
- Fluorescent Probes : Some studies have utilized fluorescent derivatives of similar compounds to track their interactions with biological targets in live cells, providing insights into their mechanisms of action .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
